molecular formula C25H20NO2P B15209109 N-(4-(Diphenylphosphoryl)phenyl)benzamide CAS No. 90304-94-2

N-(4-(Diphenylphosphoryl)phenyl)benzamide

Cat. No.: B15209109
CAS No.: 90304-94-2
M. Wt: 397.4 g/mol
InChI Key: BEJNSGLKWMELGC-UHFFFAOYSA-N
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Description

N-(4-(Diphenylphosphoryl)phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a diphenylphosphoryl group attached to a phenyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Diphenylphosphoryl)phenyl)benzamide typically involves the reaction of 4-(diphenylphosphoryl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Diphenylphosphoryl)phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The diphenylphosphoryl group can be oxidized to form phosphine oxides.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(Diphenylphosphoryl)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-(Diphenylphosphoryl)phenyl)benzamide involves its interaction with specific molecular targets. The diphenylphosphoryl group can act as a ligand, coordinating with metal ions in catalytic processes. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context.

Comparison with Similar Compounds

N-(4-(Diphenylphosphoryl)phenyl)benzamide can be compared with other similar compounds, such as:

    N-(4-(Diphenylphosphoryl)phenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(4-(Diphenylphosphoryl)phenyl)thiobenzamide: Contains a thiobenzamide group, which imparts different chemical properties.

    N-(4-(Diphenylphosphoryl)phenyl)benzylamine: Features a benzylamine group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

90304-94-2

Molecular Formula

C25H20NO2P

Molecular Weight

397.4 g/mol

IUPAC Name

N-(4-diphenylphosphorylphenyl)benzamide

InChI

InChI=1S/C25H20NO2P/c27-25(20-10-4-1-5-11-20)26-21-16-18-24(19-17-21)29(28,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H,(H,26,27)

InChI Key

BEJNSGLKWMELGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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